Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Overview
Description
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a chemical compound with a complex structure It is a potassium salt derivative of a bicyclic lactam, which is characterized by the presence of bromine atoms, a thia (sulfur-containing) ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate typically involves multiple steps The starting materials often include a thia-azabicyclo compound, which undergoes bromination to introduce the bromine atoms The reaction conditions usually involve the use of bromine or a brominating agent in an organic solvent under controlled temperature and pressure conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent neutralization with potassium salts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups or modify existing structures.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of antibiotics or antiviral drugs.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thia ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Potassium penicillanate: Another potassium salt with a similar bicyclic structure but without the bromine atoms.
Benzylpenicillin: A well-known antibiotic with a related structure but different functional groups.
Uniqueness
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is unique due to the presence of bromine atoms and the specific arrangement of its bicyclic structure
Properties
CAS No. |
76350-50-0 |
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Molecular Formula |
C8H8Br2KNO3S |
Molecular Weight |
397.13 g/mol |
IUPAC Name |
potassium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.K/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |
InChI Key |
IFQWUAUPSQWLSP-KQRLMAEXSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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